p-Cyclopropyl-alpha-((isopropylamino)methyl)-benzyl alcohol hydrochloride

beta-1 adrenergic receptor radioligand binding cardioselectivity

p-Cyclopropyl-alpha-((isopropylamino)methyl)-benzyl alcohol hydrochloride, recognized as Betaxolol hydrochloride (CAS 29632-41-5), belongs to the aryloxypropanolamine class of beta-adrenoceptor antagonists. It functions as a cardioselective β1-adrenergic receptor blocker, lacking intrinsic sympathomimetic activity and possessing only weak membrane-stabilizing properties.

Molecular Formula C14H22ClNO
Molecular Weight 255.78 g/mol
CAS No. 29632-41-5
Cat. No. B13734371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Cyclopropyl-alpha-((isopropylamino)methyl)-benzyl alcohol hydrochloride
CAS29632-41-5
Molecular FormulaC14H22ClNO
Molecular Weight255.78 g/mol
Structural Identifiers
SMILESCC(C)[NH2+]CC(C1=CC=C(C=C1)C2CC2)O.[Cl-]
InChIInChI=1S/C14H21NO.ClH/c1-10(2)15-9-14(16)13-7-5-12(6-8-13)11-3-4-11;/h5-8,10-11,14-16H,3-4,9H2,1-2H3;1H
InChIKeyXPWQWWPZCPAJKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Cyclopropyl-alpha-((isopropylamino)methyl)-benzyl alcohol hydrochloride (Betaxolol HCl, CAS 29632-41-5): Cardioselective Beta-1 Blocker Procurement Guide


p-Cyclopropyl-alpha-((isopropylamino)methyl)-benzyl alcohol hydrochloride, recognized as Betaxolol hydrochloride (CAS 29632-41-5), belongs to the aryloxypropanolamine class of beta-adrenoceptor antagonists. It functions as a cardioselective β1-adrenergic receptor blocker, lacking intrinsic sympathomimetic activity and possessing only weak membrane-stabilizing properties [1]. Approved for hypertension, angina pectoris, and glaucoma, betaxolol exhibits a distinctive combination of high β1-receptor affinity, an intermediate lipophilicity profile, and an extended elimination half-life [2]. These physicochemical and pharmacological attributes differentiate it from other beta-blockers in ways that directly influence therapeutic selection, dosing convenience, and tissue-specific exposure.

Why All Beta-Blockers Are Not Interchangeable: The Technical Case for Betaxolol Hydrochloride


Beta-adrenoceptor blocking drugs share a common mechanism yet diverge markedly in receptor selectivity, pharmacokinetic half-life, lipophilicity, and the presence or absence of ancillary activities such as intrinsic sympathomimetic action [1]. Even among cardioselective β1-blockers, the β1/β2 affinity ratio varies from approximately 19‑fold (bisoprolol) to 49‑fold (betaxolol), and elimination half-lives range from 6–9 hours (atenolol) to 12–22 hours (betaxolol) [2]. These differences control the duration of target engagement, the potential for off-target β2-mediated bronchopulmonary effects, and the feasibility of once-daily dosing. Consequently, substitution within the beta-blocker class without considering these quantitative parameters risks therapeutic inequivalence, loss of 24‑hour coverage, or altered tissue distribution. The evidence that follows demonstrates precisely where betaxolol hydrochloride diverges from its closest chemical and clinical analogs.

Quantitative Differentiation Evidence for Betaxolol Hydrochloride (CAS 29632-41-5) Against Core Comparators


β1-Adrenergic Receptor Affinity: 49‑Fold Subtype Selectivity Over β2 Receptors

In a standardized radioligand binding assay using human recombinant β1- and β2-adrenoceptors expressed in HEK293 cells, betaxolol hydrochloride demonstrated a Ki of 1.3 nM at the β1 receptor and 64 nM at the β2 receptor, yielding a 49-fold selectivity ratio for the therapeutic β1 target . Under comparable human cloned receptor conditions, bisoprolol — often cited as the most selective β1-blocker — achieved a β2/β1 ratio of 19, while atenolol and metoprolol displayed still lower selectivity [1]. Although direct potency comparisons are confounded by inter-laboratory protocol differences, the absolute β1 affinity of betaxolol (1.3 nM) places it among the highest-affinity β1-selective antagonists available.

beta-1 adrenergic receptor radioligand binding cardioselectivity

Plasma Elimination Half-Life: 12–22 Hours Enabling Sustained Once-Daily β1-Blockade

A comprehensive pharmacokinetic comparison table derived from multiple beta-blocker studies lists the plasma elimination half-life of betaxolol hydrochloride as 12–22 hours, compared with 6–9 hours for atenolol and 7–15 hours for bisoprolol [1]. A dedicated head-to-head crossover study (n=20 patients with stable angina pectoris) utilized betaxolol 20 mg once daily (t½ = 20–22 h) and atenolol 100 mg once daily (t½ = 6–8 h); at 20 hours post-dose, heart rate remained significantly lower with betaxolol, and the HR difference persisted during the last 6 hours of the 24‑hour dosing interval, confirming the clinical relevance of the prolonged half-life [2].

elimination half-life pharmacokinetics once-daily dosing

Intermediate Lipophilicity (logP 2.8) and Dual-Route Clearance: Reduced Inter-Patient Variability

Beta-blockers span a wide lipophilicity range: highly hydrophilic agents (e.g., atenolol, logP 0.16) undergo exclusive renal elimination, while highly lipophilic agents (e.g., propranolol, logP 3.48) undergo extensive hepatic first-pass metabolism, producing low and variable oral bioavailability [1]. Betaxolol, with a measured logP of 2.8, occupies an intermediate position [2]. This physicochemical profile results in balanced clearance (hepatic ~85–90% metabolism; renal ~10–15% unchanged excretion), which minimizes the extreme inter-patient variability seen with purely lipophilic beta-blockers and reduces dependence on a single elimination pathway [3]. In contrast, atenolol’s reliance on renal clearance leads to significant accumulation in renal impairment, and propranolol’s high first-pass metabolism generates substantial inter-individual differences in steady-state concentrations.

lipophilicity pharmacokinetic variability hepatic/renal clearance

Ocular Bioavailability: 4.31% for Betaxolol vs. 0.07% for Atenolol and 1.51% for Timolol After Topical Instillation

In a controlled rabbit study employing a cocktail approach with simultaneous LC-MS/MS quantification, the absolute ocular bioavailability of betaxolol following topical eye-drop administration reached 4.31%, compared with 1.51% for timolol and 0.07% for atenolol — a 61‑fold range that correlated positively with compound lipophilicity (atenolol < timolol < betaxolol) [1]. Betaxolol also exhibited the highest exposure in all ocular tissues except tear fluid, the largest volume of distribution (1421 μL vs. 937 μL for timolol, 687 μL for atenolol), and the highest intracameral clearance (32.20 μL/min vs. 19.30 μL/min for timolol, 6.44 μL/min for atenolol) [2]. These pronounced pharmacokinetic advantages are attributable to the compound’s intermediate lipophilicity, which facilitates corneal penetration while maintaining sufficient hydrophilicity for aqueous humor distribution.

ocular pharmacokinetics bioavailability glaucoma

Sustained Anti-Ischemic Efficacy at Trough: Prolonged Exercise Time and Preserved LVEF vs. Atenolol

A double-blind, placebo-controlled crossover study directly compared betaxolol 20 mg once daily (t½ ≈ 20–22 h) with atenolol 100 mg once daily (t½ ≈ 6–8 h) in 20 patients with stable angina pectoris [1]. At 20 hours post-dose — the trough of the dosing interval — heart rate during treadmill exercise was significantly lower with betaxolol than with atenolol (p<0.05), and exercise time was significantly prolonged only by betaxolol (from 6.8±2.3 min on placebo to 8.0±2.7 min; p<0.05). Radionuclide ventriculography revealed that left ventricular ejection fraction (LVEF) decreased during exercise on placebo; betaxolol, but not atenolol, significantly attenuated this exercise-induced fall in LVEF. Twenty-four-hour ambulatory ECG monitoring demonstrated that the difference in heart rate control persisted for the final 6 hours of the dosage cycle.

stable angina pectoris exercise tolerance ventricular function

Absence of Intrinsic Sympathomimetic Activity (ISA) and Weak Membrane Stabilizing Activity (MSA) Relative to ISA-Possessing Beta-Blockers

Betaxolol hydrochloride is devoid of intrinsic sympathomimetic activity (ISA, a partial agonist effect at β-adrenoceptors) and possesses only weak membrane-stabilizing (local anesthetic) activity [1]. This contrasts with beta-blockers such as pindolol and acebutolol, which exhibit significant ISA, and with propranolol, which possesses pronounced membrane-stabilizing properties [2]. ISA can produce undesirable resting tachycardia and limit the degree of rate control achievable during exercise, while membrane-stabilizing activity may contribute to CNS-related adverse effects at high concentrations. In a comparative table of beta-blocker properties, betaxolol is listed as having no partial agonist activity (ISA) and low membrane depression, placing it in a favorable subset alongside atenolol and bisoprolol for applications requiring pure β1-antagonism without confounding partial agonism [2].

intrinsic sympathomimetic activity membrane stabilizing activity beta-blocker ancillary properties

Precision Application Scenarios for Betaxolol Hydrochloride (CAS 29632-41-5) Based on Verified Differential Evidence


Once-Daily Cardiovascular Therapy Requiring Trough-to-Peak β1-Blockade Uniformity

For chronic hypertension or stable angina pectoris where 24‑hour coverage is essential, betaxolol’s extended elimination half‑life of 12–22 hours provides sustained heart rate control through the end of the dosing interval, as demonstrated by the McLenachan et al. crossover study in which betaxolol 20 mg once daily maintained lower exercise heart rate and preserved left ventricular ejection fraction at 20 hours post-dose, while atenolol 100 mg once daily did not [1]. This pharmacokinetic-pharmacodynamic profile supports once-daily dosing strategies and reduces the risk of circadian morning ischemic events.

Topical Ophthalmic Formulation for Glaucoma with Minimized Systemic β2-Mediated Adverse Effects

When formulating eye drops for chronic open-angle glaucoma, betaxolol hydrochloride delivers absolute ocular bioavailability of 4.31% — 2.9‑fold higher than timolol and 61.6‑fold higher than atenolol in the rabbit model — driven by its intermediate lipophilicity [2]. Combined with its 49‑fold β1‑selectivity, this enables sufficient intraocular drug levels to reduce aqueous humor production while limiting systemic absorption and β2‑receptor blockade, thereby reducing the risk of bronchoconstriction and cardiac conduction disturbances relative to non‑selective agents such as timolol.

Clinical Research Applications Requiring Pure β1-Antagonism Without Partial Agonist Confounding

In pharmacological challenge studies, receptor occupancy investigations, or mechanistic cardiovascular experiments where ISA introduces variability, betaxolol provides clean β1‑adrenoceptor blockade without the confounding effects of partial agonism. Its absence of ISA, confirmed in standard animal models and human pharmacodynamic assays, contrasts with ISA‑positive agents like pindolol and acebutolol [3]. This property is critical for dose‑response studies and for isolating β1‑mediated physiological effects.

Hepatic/Renal Impairment Cohorts Requiring Predictable Pharmacokinetics with Dual Clearance

Betaxolol’s balanced elimination profile — approximately 85–90% hepatic metabolism combined with 10–15% renal excretion of unchanged drug — ensures that moderate impairment of a single organ system does not lead to dramatic accumulation or sub‑therapeutic levels [4]. This dual‑route clearance, a consequence of its intermediate logP of 2.8, reduces the requirement for pre‑emptive dose adjustments compared with atenolol (predominantly renal) or propranolol (predominantly hepatic), making it a candidate for populations with comorbid hepatic or renal dysfunction.

Quote Request

Request a Quote for p-Cyclopropyl-alpha-((isopropylamino)methyl)-benzyl alcohol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.